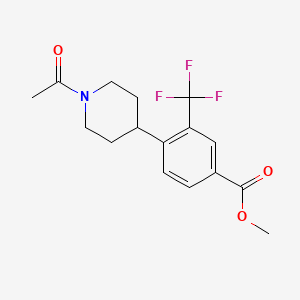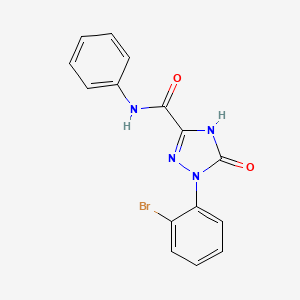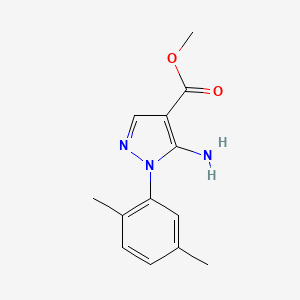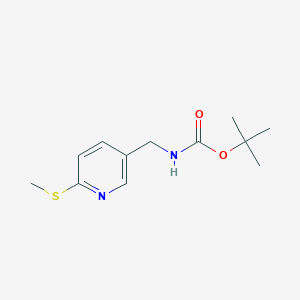
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is a complex organic compound characterized by the presence of a piperidine ring, an acetyl group, and a trifluoromethyl group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the acetyl group. The trifluoromethyl group is then added to the benzoate ester through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(1-acetylpiperidin-4-YL)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 4-(1-acetylpiperidin-4-YL)-3-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
Uniqueness
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H18F3NO3 |
|---|---|
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
methyl 4-(1-acetylpiperidin-4-yl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H18F3NO3/c1-10(21)20-7-5-11(6-8-20)13-4-3-12(15(22)23-2)9-14(13)16(17,18)19/h3-4,9,11H,5-8H2,1-2H3 |
InChI-Schlüssel |
DBPLQLWXTHDWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)








